molecular formula C6H11ClN4O2 B13598727 methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride

methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride

Cat. No.: B13598727
M. Wt: 206.63 g/mol
InChI Key: VSIYFQHKXXOKFB-UHFFFAOYSA-N
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Description

Methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminoethyl precursor with a triazole-forming reagent under acidic conditions to form the desired triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-30°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature around 0-10°C.

    Substitution: Various nucleophiles like halides, thiols; reaction temperature around 50-60°C.

Major Products Formed

    Oxidation: Corresponding oxides of the triazole compound.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-aminoethyl)-3-methyl-1H-imidazole-3-ium tetrafluoroborate
  • 1-(2-aminoethyl)-4-methyl-1H-imidazole-5-carboxylate

Uniqueness

Methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11ClN4O2

Molecular Weight

206.63 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-6(11)5-8-4-9-10(5)3-2-7;/h4H,2-3,7H2,1H3;1H

InChI Key

VSIYFQHKXXOKFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NN1CCN.Cl

Origin of Product

United States

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